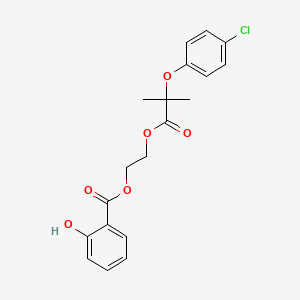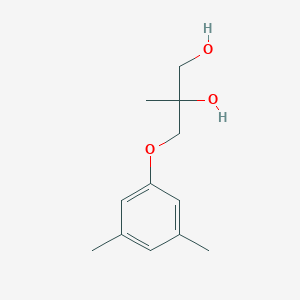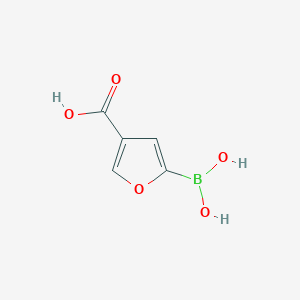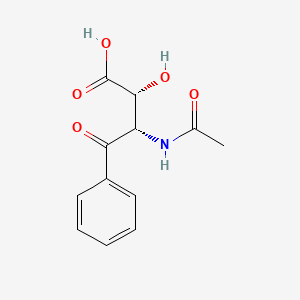
N-(2-methylbenzyl)-N-(trifluoromethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylbenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with a methyl group at the 2-position and a trifluoromethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzyl chloride and trifluoromethylamine.
Reaction: The 2-methylbenzyl chloride is reacted with trifluoromethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Amides or nitriles.
Reduction: Secondary or primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylbenzyl)-N-(trifluoromethyl)propan-2-amine depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate biochemical pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylbenzyl)-N-methylpropan-2-amine: Lacks the trifluoromethyl group.
N-(2-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine: Contains a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness
N-(2-methylbenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both the methyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H16F3N |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C12H16F3N/c1-9(2)16(12(13,14)15)8-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
InChI Key |
WIZLDRAOABLLKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(C(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


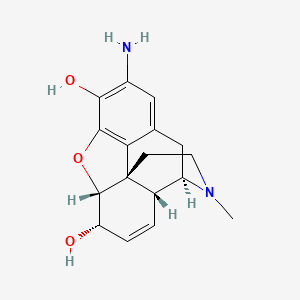
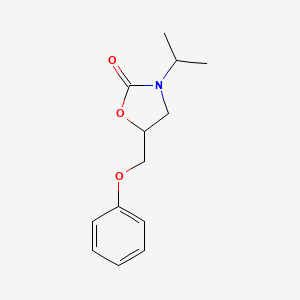
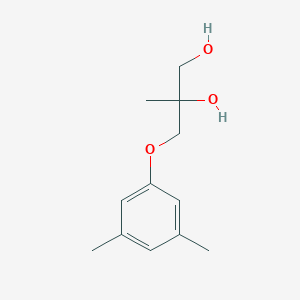
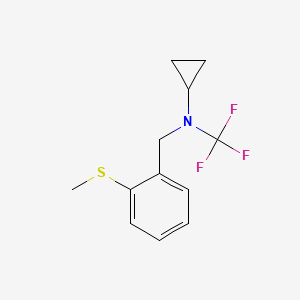
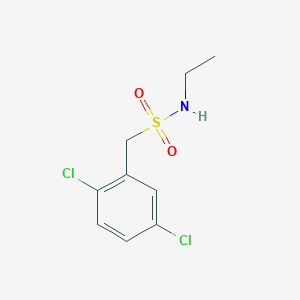
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
